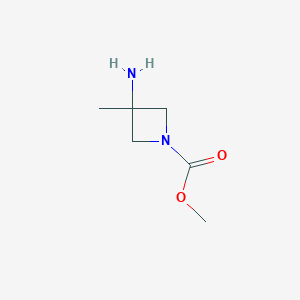![molecular formula C17H20O B12827489 (4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12827489.png)
(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’-Tert-butyl[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C17H20O It is a derivative of biphenyl, where a tert-butyl group is attached to one of the phenyl rings, and a methanol group is attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Tert-butyl[1,1’-biphenyl]-4-yl)methanol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Tert-butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Methanol Group: The final step involves the reduction of a carbonyl group (e.g., aldehyde or ketone) to a methanol group using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of (4’-Tert-butyl[1,1’-biphenyl]-4-yl)methanol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4’-Tert-butyl[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
(4’-Tert-butyl[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4’-Tert-butyl[1,1’-biphenyl]-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylbiphenyl: Lacks the methanol group, making it less reactive in certain chemical reactions.
4-tert-Butylphenol: Contains a hydroxyl group instead of a methanol group, leading to different reactivity and applications.
4’-tert-Butyl[1,1’-biphenyl]-4-carboxylic acid: Has a carboxylic acid group instead of a methanol group, affecting its chemical properties and uses.
Uniqueness
(4’-Tert-butyl[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both a tert-butyl group and a methanol group, which confer distinct chemical reactivity and potential applications. Its combination of structural features makes it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C17H20O |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
[4-(4-tert-butylphenyl)phenyl]methanol |
InChI |
InChI=1S/C17H20O/c1-17(2,3)16-10-8-15(9-11-16)14-6-4-13(12-18)5-7-14/h4-11,18H,12H2,1-3H3 |
Clave InChI |
DAFNTWFRQYYEOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[2,1-B]thiazole-5-carbonitrile](/img/structure/B12827424.png)



![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B12827433.png)


![2-(1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12827459.png)



![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12827485.png)

![N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline](/img/structure/B12827498.png)
